molecular formula C24H23N3O3 B6429979 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097899-09-5

2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B6429979
CAS No.: 2097899-09-5
M. Wt: 401.5 g/mol
InChI Key: VRPWYBMNFCDFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a xanthene derivative linked through a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the xanthene derivative. The xanthene core can be synthesized via the classical Grover, Shah, and Shah reaction or through metal-catalyzed reactions such as those involving palladium or copper . The pyrrolidine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyrimidine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety can yield xanthone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The xanthene moiety can act as a fluorescent probe, while the pyrimidine ring can interact with nucleic acids or proteins. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of a xanthene core, pyrimidine ring, and pyrrolidine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-15-13-22(26-16(2)25-15)29-17-11-12-27(14-17)24(28)23-18-7-3-5-9-20(18)30-21-10-6-4-8-19(21)23/h3-10,13,17,23H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPWYBMNFCDFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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